tert-butyl N-[2-(5-iodothiophen-2-yl)ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-(5-iodothiophen-2-yl)ethyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an ethyl chain, and a thiophene ring substituted with an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(5-iodothiophen-2-yl)ethyl]carbamate typically involves the following steps:
Formation of the thiophene ring: The thiophene ring is iodinated at the 5-position using iodine and a suitable oxidizing agent.
Attachment of the ethyl chain: The iodinated thiophene is then reacted with an ethylating agent to introduce the ethyl chain.
Carbamate formation: The final step involves the reaction of the ethylated thiophene with tert-butyl carbamate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-(5-iodothiophen-2-yl)ethyl]carbamate can undergo various chemical reactions, including:
Substitution reactions: The iodine atom on the thiophene ring can be substituted with other nucleophiles.
Oxidation and reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.
Major Products
Substitution reactions: Products depend on the nucleophile used.
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced thiophene derivatives.
Hydrolysis: Corresponding amine and carbon dioxide.
Scientific Research Applications
tert-Butyl N-[2-(5-iodothiophen-2-yl)ethyl]carbamate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(5-iodothiophen-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The iodine atom on the thiophene ring can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The carbamate group can also interact with enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-bromoethyl)carbamate
- tert-Butyl N-(2-chloroethyl)carbamate
- tert-Butyl N-(2-fluoroethyl)carbamate
Uniqueness
tert-Butyl N-[2-(5-iodothiophen-2-yl)ethyl]carbamate is unique due to the presence of the iodinated thiophene ring, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and potential for halogen bonding, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C11H16INO2S |
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Molecular Weight |
353.22 g/mol |
IUPAC Name |
tert-butyl N-[2-(5-iodothiophen-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H16INO2S/c1-11(2,3)15-10(14)13-7-6-8-4-5-9(12)16-8/h4-5H,6-7H2,1-3H3,(H,13,14) |
InChI Key |
YPTBCIGAEQUGAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(S1)I |
Origin of Product |
United States |
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